molecular formula C32H33BN2O2 B12279196 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole

2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole

Cat. No.: B12279196
M. Wt: 488.4 g/mol
InChI Key: RQCOQFKQRXOKEP-UHFFFAOYSA-N
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Description

2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the isoindole core through cyclization reactions.
  • Introduction of the triphenylmethyl group via Friedel-Crafts alkylation.
  • Incorporation of the dioxazaborocin moiety through a boron-mediated reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isoindole, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other isoindole derivatives, boron-containing heterocycles, and triphenylmethyl-substituted molecules. Examples could be:

  • 2,3-Dihydro-1H-isoindole
  • 5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-1H-isoindole
  • Triphenylmethyl-substituted isoindoles

Uniqueness

The uniqueness of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C32H33BN2O2

Molecular Weight

488.4 g/mol

IUPAC Name

2-(1-methyl-2-trityl-1,3-dihydroisoindol-5-yl)-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C32H33BN2O2/c1-25-31-18-17-30(33-36-21-19-34-20-22-37-33)23-26(31)24-35(25)32(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-18,23,25,34H,19-22,24H2,1H3

InChI Key

RQCOQFKQRXOKEP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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